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molecular formula C7H6N4O3 B8460476 3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No. B8460476
M. Wt: 194.15 g/mol
InChI Key: UEKOZYIVERIVGB-UHFFFAOYSA-N
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Patent
US07714009B2

Procedure details

To a nitrogen inerted slurry of 2.24 g (11.5 mmol) of 3-methyl-4-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one in 25 mL of methanol was added 0.5 mL of Raney nickel (50% slurry in water). The reaction slurry was purged with hydrogen and then stirred under balloon pressure hydrogen for 1 h. To the reaction slurry was added 20 mL of methanol and the reaction slurry was purged with hydrogen and then stirred under balloon pressure hydrogen for 2 h.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[C:7]([N+:11]([O-])=O)=[N:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]1=[O:14]>CO.[Ni]>[NH2:11][C:7]1[C:6]2[N:2]([CH3:1])[C:3](=[O:14])[NH:4][C:5]=2[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
CN1C(NC2=C1C(=NC=C2)[N+](=O)[O-])=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction slurry was purged with hydrogen
ADDITION
Type
ADDITION
Details
To the reaction slurry was added 20 mL of methanol
CUSTOM
Type
CUSTOM
Details
the reaction slurry was purged with hydrogen
STIRRING
Type
STIRRING
Details
stirred under balloon pressure hydrogen for 2 h.
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC=CC2=C1N(C(N2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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